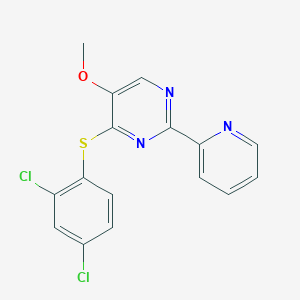
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
The derivatives of 1,3,5-triazinyl urea, including compounds structurally related to "1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2-ethylphenyl)urea," have been evaluated for their corrosion inhibition efficiency on mild steel in acidic solutions. Studies have demonstrated that these compounds are effective corrosion inhibitors, suggesting their adsorption onto the metal surface through active centers in the molecules, which leads to the formation of a protective layer against corrosion. This application is crucial for extending the lifespan of metals in corrosive environments, such as in industrial applications B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011.
Antibacterial and Anti-HIV Activities
Compounds incorporating the 1,3,5-triazinyl moiety have been synthesized and tested for their biological activities, including antibacterial and anti-HIV properties. This research highlights the potential of these compounds in contributing to the development of new therapeutic agents against infectious diseases. The structural versatility of the triazinyl urea derivatives allows for targeted modifications to enhance their biological efficacy R. Patel, K. Chikhalia, C. Pannecouque, E. Clercq, 2007.
Synthesis of Novel Compounds
Research has focused on synthesizing new classes of compounds using the triazinyl urea framework, exploring its utility in creating innovative materials with potential applications in various fields, including materials science and pharmaceuticals. The ability to synthesize diverse derivatives opens avenues for the development of compounds with tailored properties for specific applications Shotaro Hirao, Rumi Saeki, Toru Takahashi, Kento Iwai, N. Nishiwaki, Yasushi Ohga, 2022.
Chemical Synthesis Enhancements
The use of triazinyl urea derivatives has been instrumental in facilitating efficient chemical reactions, such as condensing agents leading to the formation of amides and esters. These compounds enhance synthetic methodologies by improving yields and simplifying procedures, which is valuable for both research and industrial chemical synthesis M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999.
Environmental and Agricultural Applications
Triazinyl urea derivatives have been investigated for their environmental stability and effects on agricultural practices, particularly as components of herbicides. Understanding the degradation behavior and environmental impact of these compounds is crucial for developing sustainable agricultural practices and minimizing adverse ecological effects G. Dinelli, A. Vicari, C. Accinelli, 1998.
Propriétés
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-4-10-7-5-6-8-11(10)17-13(21)16-9-12-18-14(22-2)20-15(19-12)23-3/h5-8H,4,9H2,1-3H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAFSNZDWNACSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Chlorophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2925870.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2925871.png)
![2-Chloro-N-[4-(hydroxymethyl)-2,3,3-trimethylcyclohexyl]acetamide](/img/structure/B2925872.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2925873.png)
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2925874.png)
![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)
![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)
![4-ethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2925878.png)






